molecular formula C2H8ClN B032498 Dimethyl-1,1,1-d3-amine hydrochloride CAS No. 120033-84-3

Dimethyl-1,1,1-d3-amine hydrochloride

Cat. No. B032498
CAS RN: 120033-84-3
M. Wt: 84.56 g/mol
InChI Key: IQDGSYLLQPDQDV-NIIDSAIPSA-N
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Description

Dimethyl-1,1,1-d3-amine hydrochloride is a chemical compound with the linear formula CH3NHCD3 · HCl . It is widely used in scientific research, including proteomics research .


Molecular Structure Analysis

The molecular structure of Dimethyl-1,1,1-d3-amine hydrochloride is represented by the linear formula CH3NHCD3 · HCl . It has a molecular weight of 84.56 . The InChI string is 1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; .


Chemical Reactions Analysis

D3-DMA HCl can be used to investigate the mechanisms of chemical reactions. By observing the change in the position of the deuterium atoms after the reaction, researchers can gain information about the reaction pathway and the bonds involved.


Physical And Chemical Properties Analysis

Dimethyl-1,1,1-d3-amine hydrochloride is a solid substance . It has a melting point of 170-173 °C (lit.) .

Scientific Research Applications

Stable Isotope Labeling

Dimethyl-1,1,1-d3-amine hydrochloride is a stable isotope-labeled compound . It is used in isotope tracing studies where scientists introduce the molecule into a system, such as a biological cell or an environmental sample. By monitoring the movement and fate of the d3-DMA HCl through the system, researchers can gain insights into various processes.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The labeled compound can be used to track protein interactions and dynamics in a biological system .

Drug Development

In drug development, stable isotopes like Dimethyl-1,1,1-d3-amine hydrochloride are used in pharmacokinetic and metabolic studies. They can help determine the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

Organic Synthesis

Dimethyl-1,1,1-d3-amine hydrochloride can be used as a building block in organic synthesis. The presence of deuterium atoms can influence the reaction kinetics, allowing for the exploration of reaction mechanisms.

Environmental Studies

In environmental studies, stable isotopes are used to trace the source and fate of contaminants. Dimethyl-1,1,1-d3-amine hydrochloride can be used to study the environmental fate of dimethylamine and its derivatives.

Biochemical Research

In biochemical research, deuterium-labeled compounds like Dimethyl-1,1,1-d3-amine hydrochloride are used in mechanistic studies. They can provide insights into enzyme-substrate interactions and other biochemical processes.

Safety and Hazards

The safety and hazards associated with Dimethyl-1,1,1-d3-amine hydrochloride are represented by the GHS07 pictogram. The hazard statements include H302 - H315 - H319 - H335, which indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Dimethyl-1,1,1-d3-amine hydrochloride is a product for proteomics research . It aids in various applications such as drug development, organic synthesis, and isotope labeling. The future directions of this compound will likely continue in these areas of research.

properties

IUPAC Name

1,1,1-trideuterio-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583873
Record name N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-1,1,1-d3-amine hydrochloride

CAS RN

120033-84-3
Record name N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120033-84-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

First, 6.83 g of a 50% by mass aqueous dimethylamine solution (dimethylamine: 75.9 mmol) was added to a 100-ml two-necked flask. Next, 8.19 g of a 35% by mass aqueous solution of hydrochloric acid (hydrochloric acid: 78.9 mmol) was added to a 100-ml dropping funnel. Subsequently, the dropping funnel was set to the two-necked flask, and then the aqueous solution of hydrochloric acid was added dropwise to the aqueous dimethylamine solution under ice-cooling. Thus, dimethylamine hydrochloride was prepared in the two-necked flask. Next, 2.78 g (92.4 mmol) of paraformaldehyde as the formaldehyde derivative and 9.0 g (61.6 mmol) of α-tetralone as the carbonyl compound were further added to the two-necked flask. Note that the volume of the mixture made of water and paraformaldehyde present in the two-necked flask was 25 mL, and the concentration of hydrochloric acid (HCl) in the mixture was 0.12 mol/L. Subsequently, a bulb condenser was set to the two-necked flask, and then the inside of the two-necked flask was replaced with nitrogen. Thereafter, the two-necked flask was immersed in an oil bath of 90° C., and heated for 4 hours with stirring. Thus, a reaction liquid was obtained. Note that the thus obtained reaction liquid was subjected to HPLC analysis for components in the reaction liquid. As a result, the conversion of α-tetralone was found to be 99%, and the yield (HPLC yield) of N,N-dimethylaminomethyl-1-tetralone hydrochloride (the Mannich base) was found to be 95%.
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Synthesis routes and methods II

Procedure details

By a similar operation as in Starting Material Synthetic Example 21 and adding triethylamine (1.28 ml), dimethyl(2,3,4,9-tetrahydro-1H-β-carboline-1-ylmethyl)amine (305 mg, yield 72%) was obtained from dimethylamine hydrochloride (751 mg) and 1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride (synthesized according to the method described in J. Med. Chem., 34, 8, 1991, 2624-2633, 470 mg).
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1-chloromethyl-4,9-dihydro-3H-β-carboline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 2
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 3
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 4
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 5
Dimethyl-1,1,1-d3-amine hydrochloride
Reactant of Route 6
Dimethyl-1,1,1-d3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.